

PKM2 activator 10 solubility and preparation for experiments

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Compound of Interest

Compound Name: PKM2 activator 10

Cat. No.: B11928468

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Application Notes and Protocols: PKM2 Activator 10

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Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In proliferating cells, including cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes essential for cell growth. Small molecule activators of PKM2 promote the formation of its highly active tetrameric form, thereby reversing this metabolic phenotype and represent a promising therapeutic strategy.

This document provides detailed application notes and protocols for the use of a representative PKM2 activator, herein referred to as "**PKM2 activator 10**". The information provided is based on data for well-characterized PKM2 activators and is intended to guide researchers in the effective use of this compound in biochemical and cell-based assays.

Physicochemical Properties and Solubility

Proper handling and solubilization of **PKM2 activator 10** are critical for obtaining reliable and reproducible experimental results.

Property	Data
Appearance	White to off-white powder.
Molecular Weight	Varies depending on the specific compound. For the representative activator (CAS 1346113-84-5), the molecular weight is 372.77 g/mol . ^[1]
Solubility	DMSO: Soluble up to 100 mg/mL. ^[1] For other activators like DASA-58, solubility in DMSO is reported at 91 mg/mL. ^[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Water: Generally insoluble. Ethanol: Generally insoluble.
Storage	Store as a solid at 2-8°C, protected from light. ^[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

It is crucial to prepare fresh dilutions from the stock solution for each experiment.

1. 10 mM Stock Solution in DMSO:

- Equilibrate the vial of **PKM2 activator 10** powder to room temperature before opening.
- Based on the molecular weight of the specific activator, calculate the required mass to prepare the desired volume of a 10 mM stock solution.
- Add the appropriate volume of anhydrous DMSO to the vial.
- Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

2. Preparation of Working Solutions:

- For in vitro assays, the DMSO stock solution can be serially diluted in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically $\leq 1\%$) to avoid solvent effects.[3]
- For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration immediately before use. Ensure that the final DMSO concentration is non-toxic to the cells (typically $< 0.5\%$).

Experimental Protocols

In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD⁺. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

- Recombinant human PKM2 protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- NADH
- Lactate Dehydrogenase (LDH)
- **PKM2 activator 10**
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

- Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.
- Add **PKM2 activator 10** at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
- Add the recombinant PKM2 enzyme to all wells.
- Initiate the reaction by adding the reaction mixture to the wells.
- Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
- Calculate the rate of NADH consumption to determine the PKM2 activity.

Cell-Based PKM2 Activity Assay

This protocol measures the activity of PKM2 in cell lysates.

Materials:

- Cells of interest cultured in appropriate medium
- **PKM2 activator 10**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Reagents for LDH-coupled assay (as described above)
- Protein quantification assay kit (e.g., BCA)

Protocol:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of **PKM2 activator 10** or vehicle control (DMSO) for the desired time period (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS.
- Lyse the cells using an appropriate lysis buffer.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate.
- Perform the LDH-coupled PKM2 activity assay using a standardized amount of cell lysate.
- Normalize the PKM2 activity to the total protein concentration.

Cell Proliferation Assay

This assay assesses the effect of PKM2 activation on cell viability and proliferation.

Materials:

- Cells of interest
- Complete cell culture medium
- **PKM2 activator 10**
- Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)
- 96-well cell culture plate
- Microplate reader

Protocol:

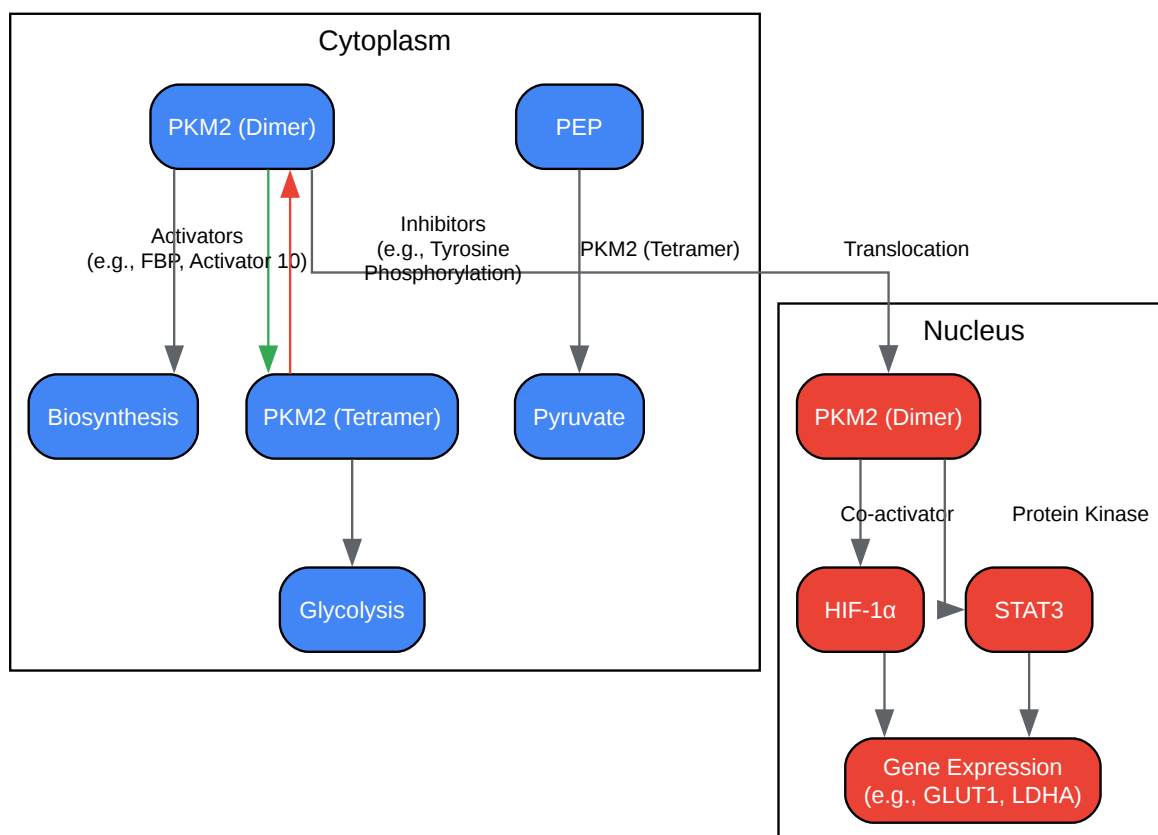
- Seed cells at a low density in a 96-well plate and allow them to attach.
- Treat the cells with a serial dilution of **PKM2 activator 10** or vehicle control.
- Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
- Perform a cell viability assay according to the manufacturer's instructions.
- Measure the appropriate signal (e.g., absorbance or luminescence) using a microplate reader.

- Plot the cell viability against the concentration of the activator to determine the effect on cell proliferation.

Signaling Pathways and Experimental Workflows

PKM2 Signaling Pathway

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. Various signaling pathways influence this equilibrium, and the subcellular localization of PKM2 dictates its function. In the cytoplasm, tetrameric PKM2 promotes glycolysis, while the dimeric form allows for the accumulation of glycolytic intermediates that feed into biosynthetic pathways. In the nucleus, dimeric PKM2 can act as a protein kinase and a transcriptional co-activator for factors like HIF-1 α and STAT3, promoting the expression of genes involved in metabolism and cell proliferation.[4]

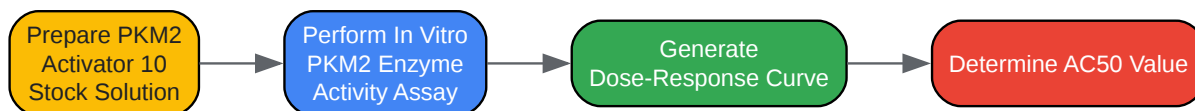


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Caption: PKM2 Signaling and Function.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a PKM2 activator.

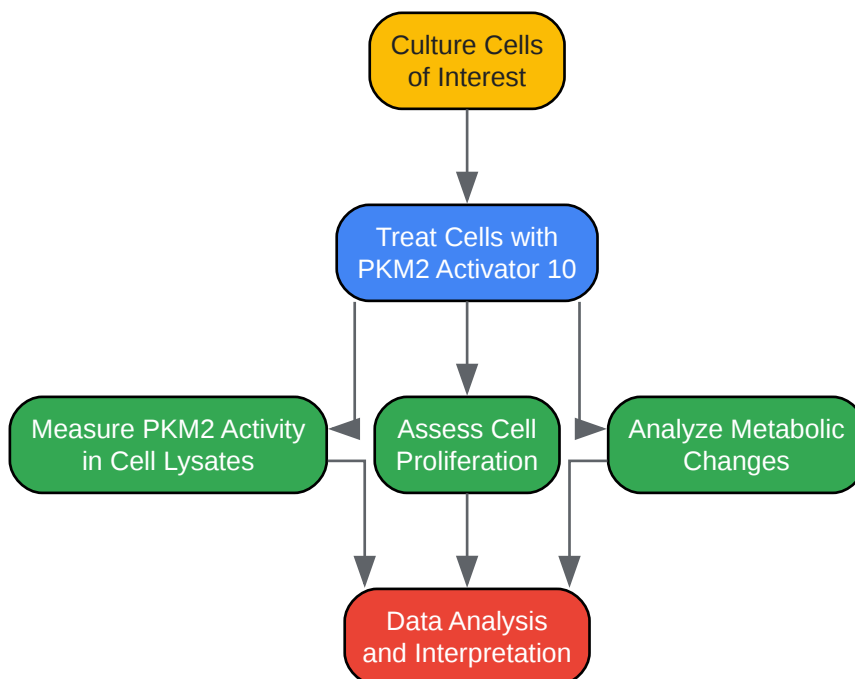


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Caption: In Vitro Characterization Workflow.

Experimental Workflow for Cell-Based Assays

This diagram illustrates a general workflow for evaluating the effects of a PKM2 activator in a cellular context.



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Caption: Cell-Based Assay Workflow.

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